molecular formula C23H16N2O3S B429588 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B429588
M. Wt: 400.5g/mol
InChI Key: ODKDOMCOGSZFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxyaniline moiety, and a benzochromenone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyaniline with a suitable thioamide under acidic conditions.

    Coupling with Benzochromenone: The thiazole derivative is then coupled with a benzochromenone precursor using a palladium-catalyzed cross-coupling reaction.

    Final Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Benzothiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar pharmacological properties.

Uniqueness

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C23H16N2O3S

Molecular Weight

400.5g/mol

IUPAC Name

2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C23H16N2O3S/c1-27-16-9-7-15(8-10-16)24-23-25-20(13-29-23)19-12-18-17-5-3-2-4-14(17)6-11-21(18)28-22(19)26/h2-13H,1H3,(H,24,25)

InChI Key

ODKDOMCOGSZFOA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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